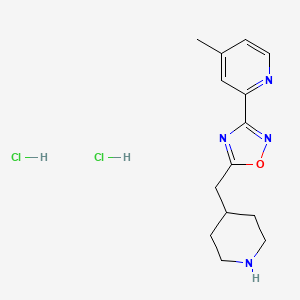![molecular formula C20H28N2 B3251452 3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 2095-04-7](/img/structure/B3251452.png)
3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine
Vue d'ensemble
Description
3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine, also known as TEBD or ETBPD, is an organic compound that has been widely used in scientific research. TEBD is a diamine derivative of biphenyl, and it has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Polyimides Synthesis
3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine plays a crucial role in the synthesis of polyimides. Research by Hsiao, Yang, and Lin (1995) demonstrated the use of related biphenyl unit-containing diamines in preparing polyimides with excellent solubility, flexibility, and thermal stability. These polyimides have potential applications in electronics due to their transparent and tough film-forming abilities (Hsiao, Yang, & Lin, 1995).
Electrochemical Applications
Another study by Low et al. (2004) explored the molecular structures and electrochemical response of tetra(aryl)benzidenes, including compounds similar to 3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine. This research highlighted the potential of these compounds in electrochemical applications, owing to their reversible oxidation and unique electronic properties (Low et al., 2004).
Optoelectronic Materials
The compound's derivatives are also significant in the field of optoelectronics. Zhao et al. (2009) synthesized fluorinated polyimides with excellent transparency and low dielectric constants, indicating their utility in optoelectronic devices. These materials exhibited high thermal stability and good mechanical properties, making them suitable for advanced electronic applications (Zhao et al., 2009).
Molecular Complexes
G. Saito and Y. Matsunaga (1973) investigated the formation of molecular complexes involving similar biphenyl compounds. Their study on charge-transfer and proton-transfer interactions provides insights into the molecular behavior of these compounds, which could be relevant in designing new materials and chemical sensors (Saito & Matsunaga, 1973).
Memory Devices
In the context of memory devices, Li et al. (2012) synthesized a series of polyimides from diamines related to 3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine. These polyimides demonstrated nonvolatile memory characteristics, indicating their potential use in electronic memory storage applications (Li et al., 2012).
Magnetic Properties
F. Su et al. (2016) explored the magnetic properties of a copper framework based on coordinated 1,1'-biphenyl-3,3',5,5'-tetracarboxylate, a compound structurally related to 3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine. Their findings offer valuable insights into the magnetic behavior of such frameworks, which can be applied in magnetic materials and sensors (Su et al., 2016).
Propriétés
IUPAC Name |
4-(4-amino-3,5-diethylphenyl)-2,6-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-5-13-9-17(10-14(6-2)19(13)21)18-11-15(7-3)20(22)16(8-4)12-18/h9-12H,5-8,21-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCZOHBKQQLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC(=C(C(=C2)CC)N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3251369.png)
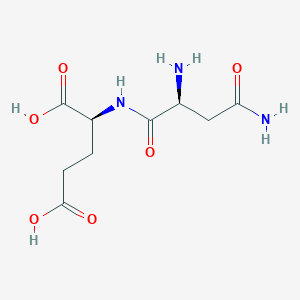

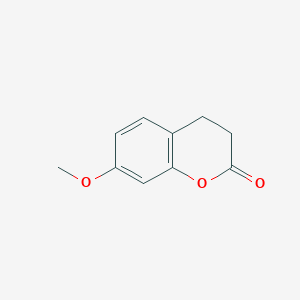


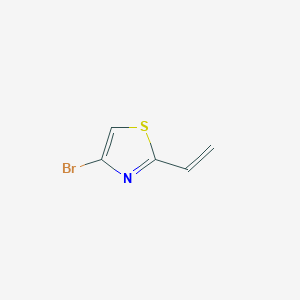
![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)
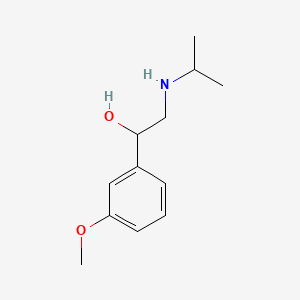

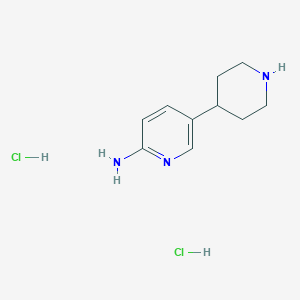
![Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B3251434.png)
